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molecular formula C11H16N2O B1351670 N-(6-Methylpyridin-2-yl)pivalamide CAS No. 86847-79-2

N-(6-Methylpyridin-2-yl)pivalamide

Cat. No. B1351670
M. Wt: 192.26 g/mol
InChI Key: MAZMJMLUKYPLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071650B2

Procedure details

2,2 ethyl-N-(6-methyl-2-pyridinyl)propaneamide (21-1) (32 g) and N-bromosuccinimide (29.6 g) were added to carbon tetrachloride (300 ml) and to the mixture was added AIBN (15 mg), followed by reluxing for 20 hours under light emitted by 500 W lamp. The resulting mixture was cooled to room temperature, filtered, and concentrated under reduced pressure. The residue was purified by column-chromatography (hexane/ethyl acetate=10/1) to yield the compound 21-2 (1.94 g, 5%) as a pure white solid.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step Two
Yield
5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N:7]=1)=[O:4].[Br:15]N1C(=O)CCC1=O>CC(N=NC(C#N)(C)C)(C#N)C.C(Cl)(Cl)(Cl)Cl>[Br:15][CH2:12][C:8]1[N:7]=[C:6]([NH:5][C:3](=[O:4])[C:2]([CH3:14])([CH3:13])[CH3:1])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
CC(C(=O)NC1=NC(=CC=C1)C)(C)C
Name
Quantity
29.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
15 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column-chromatography (hexane/ethyl acetate=10/1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCC1=CC=CC(=N1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 4.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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